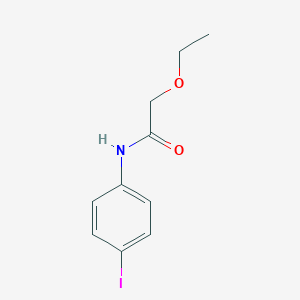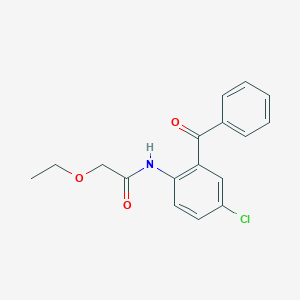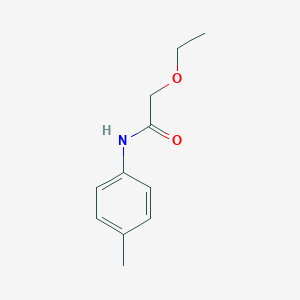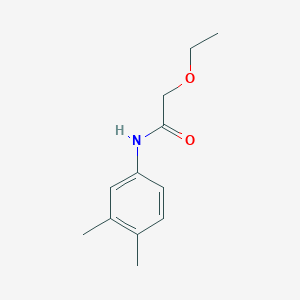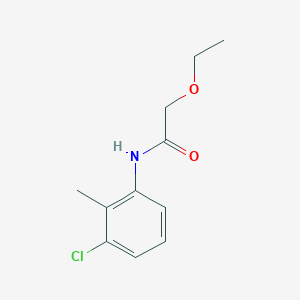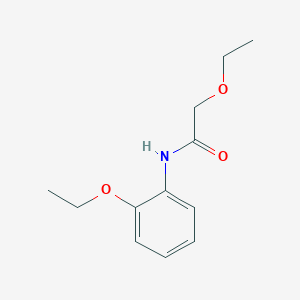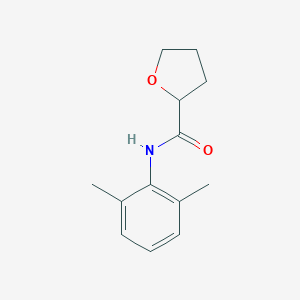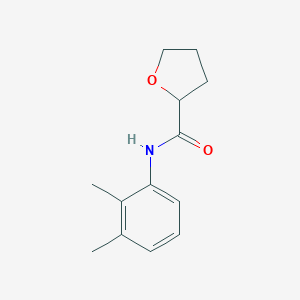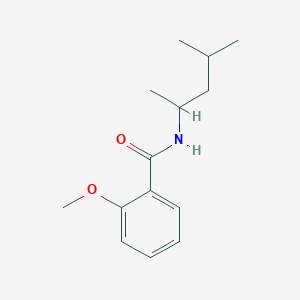
N-(1,3-dimethylbutyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethylbutyl)-2-methoxybenzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1980s and has since been the subject of extensive research.
Mecanismo De Acción
N-(1,3-dimethylbutyl)-2-methoxybenzamide works by activating the immune system and inducing tumor cell death. It does this by binding to a protein called STING (Stimulator of Interferon Genes), which is involved in the immune response to viral and bacterial infections. Binding to STING leads to the production of interferons, which activate the immune system and induce tumor cell death.
Biochemical and Physiological Effects:
N-(1,3-dimethylbutyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, such as interferons, which activate the immune system. It also leads to the release of nitric oxide, which can cause vasodilation and increase blood flow to tumors. N-(1,3-dimethylbutyl)-2-methoxybenzamide has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dimethylbutyl)-2-methoxybenzamide has a number of advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied in preclinical models. However, there are also some limitations. N-(1,3-dimethylbutyl)-2-methoxybenzamide has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness.
Direcciones Futuras
There are a number of future directions for research on N-(1,3-dimethylbutyl)-2-methoxybenzamide. One area of focus is on developing more effective formulations of the drug that can improve its solubility and increase its half-life. Another area of focus is on understanding the mechanism of action of N-(1,3-dimethylbutyl)-2-methoxybenzamide in more detail, including the role of STING and other immune system components. Finally, there is interest in exploring the potential of N-(1,3-dimethylbutyl)-2-methoxybenzamide in combination with other cancer treatments, such as chemotherapy and immunotherapy.
Métodos De Síntesis
N-(1,3-dimethylbutyl)-2-methoxybenzamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethoxyphenol with 3,3-dimethylbutyraldehyde in the presence of a base, such as sodium hydroxide. This reaction produces N-(1,3-dimethylbutyl)-2-methoxybenzamide in good yield and purity. Other methods, such as the reaction of 2,6-dimethoxyphenol with 3-methylbutyric acid followed by reduction, have also been reported.
Aplicaciones Científicas De Investigación
N-(1,3-dimethylbutyl)-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with chemotherapy. N-(1,3-dimethylbutyl)-2-methoxybenzamide works by activating the immune system and inducing tumor cell death. It has been shown to be effective against a wide range of tumor types, including lung, breast, colon, and brain tumors.
Propiedades
Nombre del producto |
N-(1,3-dimethylbutyl)-2-methoxybenzamide |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
2-methoxy-N-(4-methylpentan-2-yl)benzamide |
InChI |
InChI=1S/C14H21NO2/c1-10(2)9-11(3)15-14(16)12-7-5-6-8-13(12)17-4/h5-8,10-11H,9H2,1-4H3,(H,15,16) |
Clave InChI |
YNURKCXEQAQIRE-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |
SMILES canónico |
CC(C)CC(C)NC(=O)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-ethoxyacetamide](/img/structure/B310368.png)
